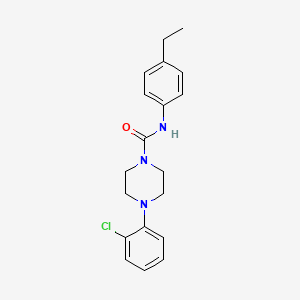![molecular formula C18H16N4O B5404367 4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole](/img/structure/B5404367.png)
4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a pyrazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, the compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inflammatory cells, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In microbial cells, the compound has been shown to disrupt the cell membrane and inhibit the activity of certain enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell death and inhibit tumor growth. In inflammatory cells, the compound has been shown to reduce inflammation and pain. In microbial cells, the compound has been shown to inhibit growth and induce cell death. However, the compound may also have some toxic effects on healthy cells, which may limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole is its versatility in different fields of research. The compound has been shown to have potential applications in medicine, agriculture, and materials science. Additionally, the compound is relatively easy to synthesize using different methods. However, one of the main limitations of the compound is its potential toxicity to healthy cells, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole. In medicine, the compound may be further investigated for its potential use in combination therapy with other anticancer or anti-inflammatory drugs. In agriculture, the compound may be further studied for its potential use as a biopesticide or herbicide. In materials science, the compound may be further investigated for its potential use in the development of new materials with unique properties. Additionally, the compound may be further studied for its mechanism of action and toxicity to better understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole has been reported using various methods. One of the most common methods involves the reaction of 1-phenyl-3-(2-furyl)propenone with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 1-bromo-2-chloroethane to obtain the final product. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains the same.
Aplicaciones Científicas De Investigación
4-{1-[2-(2-furyl)-1H-imidazol-1-yl]ethyl}-1-phenyl-1H-pyrazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, the compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In materials science, it has been investigated for its potential use as a molecular probe and in the development of new materials.
Propiedades
IUPAC Name |
2-(furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-14(21-10-9-19-18(21)17-8-5-11-23-17)15-12-20-22(13-15)16-6-3-2-4-7-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKRGCIYAOUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)N3C=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-1-[1-(1-phenylpyrazol-4-yl)ethyl]imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5404291.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5404296.png)
![4-benzyl-5-(1-{[(2S)-5-oxo-2-pyrrolidinyl]carbonyl}-4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404304.png)
![2-[(4-methoxy-4-phenyl-1-piperidinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5404305.png)
![3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B5404333.png)

![2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5404346.png)
![6-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5404352.png)

![5-[(2,1,3-benzothiadiazol-4-ylmethyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404382.png)
![4-tert-butyl-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5404390.png)
![methyl 4-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5404397.png)
![3-amino-N-({1-[(2E)-2-ethyl-2-buten-1-yl]-3-pyrrolidinyl}methyl)benzamide hydrochloride](/img/structure/B5404401.png)
![N-{3-[(2,5-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5404408.png)